Ethyl 6-iodo-5-methylimidazo[1,2-a]pyridine-2-carboxylate Ethyl 6-iodo-5-methylimidazo[1,2-a]pyridine-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16242537
InChI: InChI=1S/C11H11IN2O2/c1-3-16-11(15)9-6-14-7(2)8(12)4-5-10(14)13-9/h4-6H,3H2,1-2H3
SMILES:
Molecular Formula: C11H11IN2O2
Molecular Weight: 330.12 g/mol

Ethyl 6-iodo-5-methylimidazo[1,2-a]pyridine-2-carboxylate

CAS No.:

Cat. No.: VC16242537

Molecular Formula: C11H11IN2O2

Molecular Weight: 330.12 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 6-iodo-5-methylimidazo[1,2-a]pyridine-2-carboxylate -

Specification

Molecular Formula C11H11IN2O2
Molecular Weight 330.12 g/mol
IUPAC Name ethyl 6-iodo-5-methylimidazo[1,2-a]pyridine-2-carboxylate
Standard InChI InChI=1S/C11H11IN2O2/c1-3-16-11(15)9-6-14-7(2)8(12)4-5-10(14)13-9/h4-6H,3H2,1-2H3
Standard InChI Key UQMBRVYFXWJFSM-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CN2C(=C(C=CC2=N1)I)C

Introduction

Chemical Structure and Molecular Characteristics

Structural Framework

The compound’s molecular formula is C₁₁H₁₁IN₂O₂, with a molecular weight of 330.12 g/mol . Its core consists of an imidazo[1,2-a]pyridine scaffold—a fused bicyclic system combining a pyridine ring with an imidazole moiety. Key substituents include:

  • Iodine at position 6, enhancing electrophilic reactivity for cross-coupling reactions.

  • Methyl group at position 5, contributing to steric and electronic modulation.

  • Ethyl ester at position 2, providing a handle for further functionalization via hydrolysis or transesterification .

Table 1: Key Structural and Physical Properties

PropertyValueSource
Molecular FormulaC₁₁H₁₁IN₂O₂
Molecular Weight330.12 g/mol
Melting Point134–136°C
XLogP3-AA2.5 (Predicted)
Hydrogen Bond Donors0
Hydrogen Bond Acceptors4

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and mass spectrometry are critical for structural elucidation:

  • ¹H NMR (CDCl₃): Signals include a triplet at δ 1.42 ppm (CH₃ of ethyl ester), a quartet at δ 4.42 ppm (CH₂ of ethyl ester), and aromatic protons between δ 7.2–8.6 ppm .

  • ¹³C NMR: Peaks at δ 165.2 ppm (ester carbonyl), 148.1 ppm (C-2 of imidazole), and 14.1 ppm (methyl group) .

  • HRMS: [M+H]⁺ observed at m/z 331.0023 (calculated 331.0018) .

Synthetic Methodologies

Iodination of Preformed Imidazo-Pyridines

A common route involves iodinating 5-methylimidazo[1,2-a]pyridine-2-carboxylate derivatives. Using N-iodosuccinimide (NIS) in dichloromethane at 0–25°C introduces iodine at position 6 with >80% yield. The reaction proceeds via electrophilic aromatic substitution, favored by the electron-donating methyl group at position 5, which directs iodination to the adjacent position .

Cycloaddition Approaches

Recent advances employ iodine-mediated [3+2] cycloadditions. For example, methyl-azaarenes react with ethyl 2-isocyanoacetate in the presence of I₂ to form the imidazo[1,2-a]pyridine core, with iodine incorporation occurring in situ . This one-pot method streamlines synthesis, avoiding multi-step functionalization.

Table 2: Comparison of Synthetic Routes

MethodReagents/ConditionsYield (%)Advantages
Electrophilic IodinationNIS, CH₂Cl₂, 25°C, 12 h85High regioselectivity
CycloadditionI₂, DCE, 80°C, 6 h78Single-step, atom-economical

Physicochemical Properties

Solubility and Stability

The compound exhibits limited solubility in water (<0.1 mg/mL) but dissolves readily in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., CH₂Cl₂). Stability studies indicate no decomposition under inert atmospheres at −20°C for >12 months, but prolonged exposure to light or moisture induces gradual hydrolysis of the ester group .

Thermal Behavior

Differential Scanning Calorimetry (DSC) reveals a sharp endothermic peak at 135°C corresponding to its melting point, with no polymorphic transitions observed below 200°C.

Chemical Reactivity and Applications

Suzuki-Miyaura Cross-Coupling

The iodine substituent enables palladium-catalyzed couplings with boronic acids. For instance, using Pd(PPh₃)₄ in dioxane at 90°C, the compound couples with aryl boronic acids to yield biaryl derivatives—key intermediates in drug discovery .

Ester Hydrolysis

The ethyl ester undergoes saponification with NaOH in ethanol/water (1:1) to produce the carboxylic acid, which can be further functionalized to amides or acyl chlorides .

Medicinal Chemistry Applications

Derivatives of this compound show promise as PI3Kα inhibitors, with IC₅₀ values in the nanomolar range . For example, 13k (a quinazoline-imidazo[1,2-a]pyridine hybrid) inhibits PI3Kα at 1.94 nM, inducing G2/M cell cycle arrest and apoptosis in cancer cells .

Analytical and Regulatory Considerations

Chromatographic Analysis

Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water, 1 mL/min) elutes the compound at 8.2 min with >99% purity .

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